molecular formula C16H19N3O4S B2689005 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 486398-02-1

2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2689005
CAS No.: 486398-02-1
M. Wt: 349.41
InChI Key: YNVJYHDQPAMLGF-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group. A sulfide bridge (-S-) links the oxadiazole to an ethanone moiety, which is further connected to a pyrrolidine ring.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-21-12-6-5-11(9-13(12)22-2)15-17-18-16(23-15)24-10-14(20)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVJYHDQPAMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps.

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with target proteins, while the sulfanyl and pyrrolidinyl groups enhance its binding affinity. This allows the compound to modulate the activity of enzymes and other proteins, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several oxadiazole derivatives. Below is a detailed comparison of its physicochemical and biological properties against analogs from literature and screening databases.

Table 1: Comparative Analysis of Oxadiazole Derivatives

Compound ID/Name Substituent on Oxadiazole Amine/Other Moiety Molecular Formula Molecular Weight Key Findings/Activity Reference
Target Compound 3,4-Dimethoxyphenyl Pyrrolidine C₁₉H₂₁N₃O₄S 407.45 Hypothetical; untested N/A
D394-6175 () Thiophen-2-yl 3,4-Dimethoxyphenyl C₁₆H₁₄N₂O₄S₂ 362.42 No reported activity
C292-0191 () 3,4-Dimethoxyphenyl 4-Phenylpiperazine C₂₂H₂₄N₄O₄S 440.52 Higher MW; enhanced polarity
C292-0174 () 4-Ethoxyphenyl 4-Phenylpiperazine C₂₂H₂₄N₄O₃S 424.52 Increased lipophilicity (ethoxy)
4a () Phenyl Benzimidazole Not reported Not reported 63.35% anti-inflammatory inhibition

Structural and Functional Differences

Substituent Effects on Oxadiazole
  • 3,4-Dimethoxyphenyl (Target) : Enhances electron density and lipophilicity compared to thiophene (D394-6175) or phenyl (4a). Methoxy groups may improve membrane permeability and receptor binding .
  • 4-Ethoxyphenyl (C292-0174) : Ethoxy’s larger size and higher lipophilicity could slow metabolic degradation but reduce aqueous solubility .
Amine Moieties
  • Pyrrolidine’s rigidity may limit conformational adaptability compared to benzimidazole (4a) .
  • Piperazine (C292-0191) : Additional nitrogen increases polarity and hydrogen-bonding capacity, favoring solubility but possibly reducing bioavailability .

Biological Activity

The compound 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel derivative of the 1,3,4-oxadiazole family, known for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities including antimicrobial, antitumor, and neuroprotective effects.

Synthesis and Characterization

The synthesis of oxadiazole derivatives often involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. The specific compound can be synthesized through a multi-step process that includes the formation of the oxadiazole ring followed by substitution reactions to introduce the pyrrolidine moiety. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold has been associated with significant antimicrobial properties. Studies have shown that compounds containing this moiety exhibit activity against various bacterial strains and fungi. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/ml
This compoundEscherichia coli64 μg/ml

These results suggest that the compound possesses moderate antibacterial activity. The presence of the dimethoxyphenyl group enhances its lipophilicity and may contribute to its efficacy against Gram-positive bacteria.

Antitumor Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties through various mechanisms. The compound has been evaluated in vitro against several cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.8

The observed cytotoxicity is attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation.

Neuroprotective Effects

Preliminary studies suggest that the compound may also exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity:

EnzymeIC50 (μM)
Acetylcholinesterase25.0

This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's. The structure's ability to cross the blood-brain barrier due to its lipophilic nature enhances its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features:

  • Substituents on the Oxadiazole Ring : The presence of electron-donating groups like methoxy enhances antimicrobial activity.
  • Pyrrolidine Moiety : This group contributes to improved binding affinity with biological targets such as enzymes and receptors.
  • Sulfanyl Group : The sulfur atom may play a role in enhancing the compound's reactivity and biological interactions.

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in drug development:

  • A study published in Journal of Medicinal Chemistry demonstrated that modifications on the oxadiazole ring significantly affected the anticancer activity against multiple cell lines .
  • Another research highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of hydrazide derivatives under reflux conditions. For example, coupling reactions with thiol-containing intermediates (e.g., mercapto-pyrrolidinone derivatives) are critical for introducing the sulfanyl group . Solvents like ethanol or dimethylformamide (DMF) are used under inert atmospheres to prevent oxidation . Temperature control (e.g., 80–100°C) and pH adjustments (e.g., using triethylamine) are essential to minimize side products. Yield optimization often requires column chromatography or recrystallization from DMF/ethanol mixtures .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the oxadiazole ring, dimethoxyphenyl substituents, and pyrrolidine moiety. Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., m/z 432.14 for C₁₉H₂₃N₃O₄S) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95%) .

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